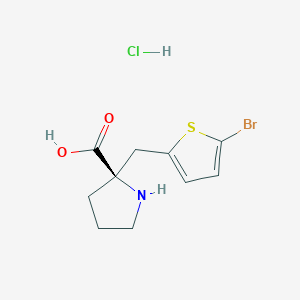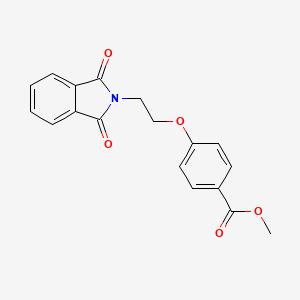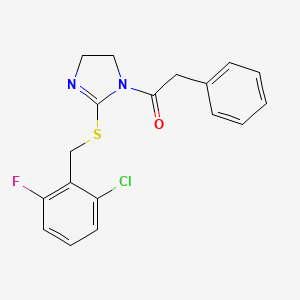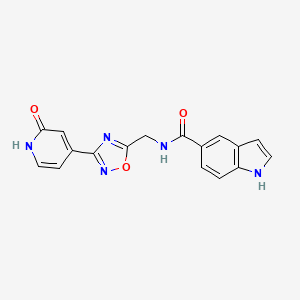
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The indole ring, for example, is aromatic and may participate in pi stacking interactions. The oxadiazole and dihydropyridine rings are also likely to contribute to the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated that indole derivatives, including those related to the structure of the compound , possess antimicrobial activities. For example, the synthesis of novel indole derivatives and their antimicrobial activities were investigated, revealing that microwave-assisted synthesis can improve yields and reduce reaction times. These indole derivatives displayed significant antimicrobial activities against various microbial strains (D. Anekal & J. S. Biradar, 2012).
Antioxidant and Antimicrobial Properties
Another study focused on the synthesis and biological evaluation of Schiff bases containing the indole moiety. These compounds, including cyclocondensation products, exhibited good antioxidant and antimicrobial activities, demonstrating the versatility of indole-based compounds in therapeutic applications (A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015).
Antidiabetic Screening
A series of novel dihydropyrimidine derivatives were synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This indicates the potential of such compounds in the development of new antidiabetic treatments (J. Lalpara et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitEZH2 , a key enzyme in the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27, resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Biochemical Pathways
Inhibition of ezh2 by similar compounds leads to a decrease in h3k27 trimethylation, which can result in the reactivation of previously silenced genes . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have demonstrated robust antitumor effects in xenograft models when dosed appropriately , suggesting favorable pharmacokinetic properties.
Result of Action
Inhibition of ezh2 by similar compounds has been associated with the reactivation of previously silenced genes , which can influence cell proliferation and differentiation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-14-8-11(4-6-19-14)16-21-15(25-22-16)9-20-17(24)12-1-2-13-10(7-12)3-5-18-13/h1-8,18H,9H2,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBALBZRKMGZQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

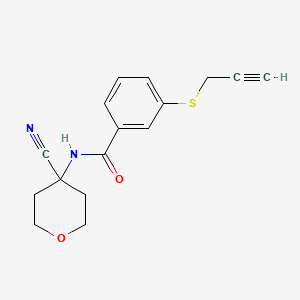
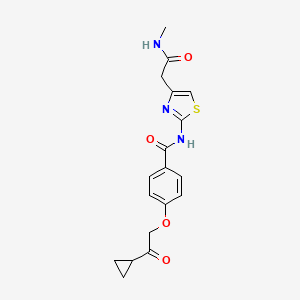
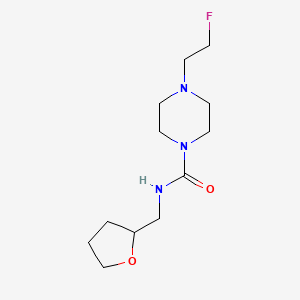
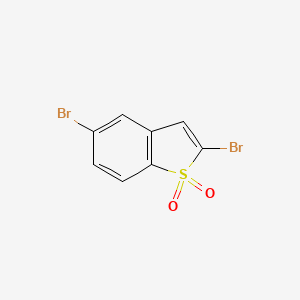
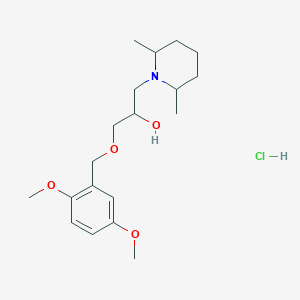
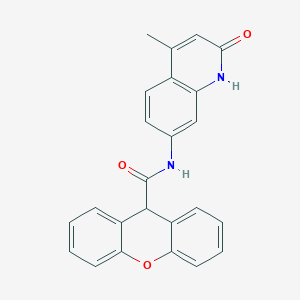
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
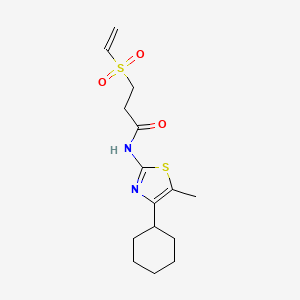
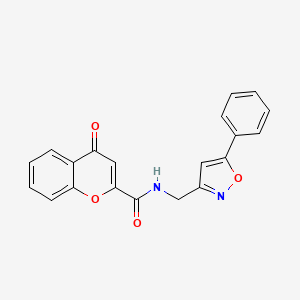
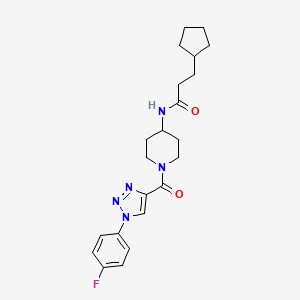
![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)
